Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate
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Overview
Description
Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,2,4-thiadiazole-3-thiol. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Ammonia, hydrazine; reactions are conducted in solvents such as ethanol or methanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Amides, hydrazides
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 5-amino-1,3,4-thiadiazole-2-thiol, 2-amino-1,3,4-thiadiazole, 5-methyl-1,3,4-thiadiazole-2-thiol
Uniqueness: Unlike some other thiadiazole derivatives, this compound possesses an ethyl ester group, which can be easily modified to create a wide range of derivatives with diverse biological activities. .
Properties
CAS No. |
92738-69-7 |
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Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9) |
InChI Key |
KBTRLAKKCJYDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NSC(=N1)N |
Origin of Product |
United States |
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